Velsecorat (development code names AZD7594 and AZD-7594) is a non-steroidal, inhaled, selective glucocorticoid receptor modulator (SGRM) currently under development for the treatment of asthma and chronic obstructive pulmonary disease (COPD) []. It exhibits high potency and selectivity for the glucocorticoid receptor [, ].
Velsecorat belongs to a class of potent, nonsteroidal, selective indazole ether-based glucocorticoid receptor modulators []. It was developed as a "soft drug", meaning it is designed to be rapidly metabolized and eliminated by the body to minimize systemic side effects associated with glucocorticoid receptor activation [].
The synthesis of Velsecorat involves a multi-step process with a key step being the stereoretentive etherification of an α-aryl-β-amino alcohol []. This transformation is achieved through a selective aziridinium ring-opening reaction using a biphasic system to address phenoxide solubility issues and minimize the formation of a sulfonate ester impurity [].
The protecting group strategy employed in the synthesis was determined based on a stability study of the activated α-aryl-β-amino alcohol within the chosen reaction system []. Process analytical techniques were utilized to gain a comprehensive understanding of the reaction, and large-scale mixing was modeled in silico [].
Metal-catalyzed C–N bond-forming reactions play a crucial role in the manufacturing process of Velsecorat []. The selection and development of a suitable catalytic process for this step were driven by factors such as cost-effectiveness, efficiency, and environmental sustainability [].
While the full spectrum of chemical reactions Velsecorat undergoes is not publicly available, its metabolism involves O-dealkylation of the indazole ether followed by sulfate conjugation, resulting in the formation of its primary metabolite, M1 []. In addition to M1, 15 other minor metabolites have been identified [].
Velsecorat functions as a selective glucocorticoid receptor modulator (SGRM) [, , , ]. This implies that it binds to the glucocorticoid receptor and modulates its activity, resulting in the regulation of gene expression involved in inflammatory and immune responses [, ].
Velsecorat is hypothesized to achieve its therapeutic effects by favoring the transrepression pathway of glucocorticoid receptor activation over the transactivation pathway []. Transrepression leads to the inhibition of pro-inflammatory mediators, while transactivation is associated with many of the side effects observed with traditional glucocorticoids [].
The selective modulation of these pathways contributes to Velsecorat's potential to deliver anti-inflammatory efficacy while minimizing systemic glucocorticoid-related adverse effects [].
Asthma: Velsecorat has shown promise in preclinical models of asthma, demonstrating a superior efficacy-to-safety profile compared to existing inhaled corticosteroids like fluticasone furoate []. Clinical trials have also shown that Velsecorat improves lung function, reduces inflammation as measured by fractional exhaled nitric oxide (FeNO), and improves asthma control and symptoms in patients with mild to moderate asthma [].
Chronic Obstructive Pulmonary Disease (COPD): While not as extensively studied as asthma, Velsecorat is also being investigated as a potential treatment for COPD due to its anti-inflammatory properties [, ].
Further Clinical Development: Future research should focus on completing ongoing clinical trials to definitively assess the efficacy and safety of Velsecorat in both asthma and COPD patient populations [, , , , , ]. This includes evaluating its long-term effects, optimal dosing strategies, and potential benefits compared to existing therapies.
Combination Therapies: Exploring the potential of Velsecorat in combination with other asthma or COPD medications, such as long-acting bronchodilators, could lead to improved therapeutic outcomes [].
Formulation Optimization: Research into optimizing the delivery formulation of Velsecorat, potentially through the development of novel dry powder inhalers, could enhance its lung deposition and therapeutic efficacy [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9